N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound characterized by its oxadiazole ring structure. This compound features a hydroxyl group and a carboximidamide functional group, contributing to its unique chemical properties. The molecular formula is C₃H₅N₅O₂, with a molecular weight of approximately 143.10 g/mol. Its structural uniqueness arises from the combination of nitrogen and oxygen atoms within the oxadiazole ring, which is known for its diverse biological activities and potential applications in medicinal chemistry.
The reactivity of this compound can be attributed to the electron-withdrawing nature of the oxadiazole ring, which enhances electrophilicity.
Research indicates that N-hydroxy-1,2,4-oxadiazole-3-carboximidamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression. Inhibitors of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan and promoting T-cell activation. The compound has shown low nanomolar IC50 values in inhibiting IDO1 activity, suggesting high potency in this regard .
Several synthesis methods have been reported for N-hydroxy-1,2,4-oxadiazole-3-carboximidamide:
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide has several notable applications:
Studies on the interactions of N-hydroxy-1,2,4-oxadiazole-3-carboximidamide reveal its potential in modulating immune responses. The compound's ability to inhibit IDO1 suggests it could enhance the efficacy of existing cancer therapies by improving T-cell responses against tumors. Further research is needed to fully elucidate its interaction mechanisms and potential synergistic effects with other therapeutic agents.
Several compounds share structural similarities with N-hydroxy-1,2,4-oxadiazole-3-carboximidamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | Contains a hydroxyl and amino group on different oxadiazole | Different oxadiazole ring structure |
| 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | Substituted aromatic ring | Enhanced biological activity due to aromatic substitution |
| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | Ethyl ester instead of carboximidamide | Different reactivity profile due to ester functionality |
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide stands out due to its specific biological activity against IDO1 and its potential applications in cancer therapy. Its unique combination of functional groups allows for versatile chemical reactivity not entirely present in the similar compounds listed above.
The compound is systematically named N-hydroxy-1,2,4-oxadiazole-3-carboximidamide, reflecting its oxadiazole ring substituted at position 3 with a carboximidamide group bearing a hydroxyl substituent. Its molecular formula, C₃H₄N₄O₂, corresponds to a planar heterocyclic structure with alternating nitrogen and oxygen atoms.
The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom. Key structural features include:
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C1=NC(=NO1)/C(=N/O)/N | |
| InChIKey | MYJHYGFHDJISCG-UHFFFAOYSA-N | |
| Aromatic ring system | 1,2,4-Oxadiazole |